(R)-2-Propyl-4-pentenoic acid (R)-2-Propyl-4-pentenoic acid
Brand Name: Vulcanchem
CAS No.: 117039-61-9
VCID: VC17046142
InChI: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

(R)-2-Propyl-4-pentenoic acid

CAS No.: 117039-61-9

Cat. No.: VC17046142

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Propyl-4-pentenoic acid - 117039-61-9

Specification

CAS No. 117039-61-9
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name (2R)-2-propylpent-4-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1
Standard InChI Key UMYDNZXEHYSVFY-ZETCQYMHSA-N
Isomeric SMILES CCC[C@H](CC=C)C(=O)O
Canonical SMILES CCCC(CC=C)C(=O)O

Introduction

Chemical Identity and Nomenclature

(R)-2-Propyl-4-pentenoic acid (IUPAC: 2-propylpent-4-enoic acid) is a monounsaturated carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a pentenoic acid backbone substituted with a propyl group at the second carbon and a double bond at the fourth position (Figure 1). The compound is enantiomeric, with the (R)-configuration specifying the spatial arrangement around the chiral center at C2.

Table 1: Key Identifiers of (R)-2-Propyl-4-pentenoic Acid

PropertyValueSource
CAS Registry Number1575-72-0
EC Number803-182-7
SMILESCCCC(CC=C)C(O)=O
InChI KeyUMYDNZXEHYSVFY-UHFFFAOYSA-N
ChEBI ID80634

The compound is also known by synonyms such as 4-ene-valproic acid and 2-allylpentanoic acid, reflecting its structural relationship to valproic acid .

Structural Characteristics and Stereochemistry

The molecule’s backbone consists of a five-carbon chain (pentenoic acid) with a propyl substituent at C2 and a double bond between C4 and C5. The (R)-configuration arises from the priority order of substituents around the chiral center (C2): carboxylic acid group (-COOH) > propyl (-CH₂CH₂CH₃) > methylene (-CH₂-) > hydrogen .

Figure 1: 3D Conformation of (R)-2-Propyl-4-pentenoic Acid

(Note: A 3D structure derived from PubChem data would illustrate the spatial arrangement here.)

The double bond introduces geometric isomerism, but the compound is predominantly studied in its trans configuration due to thermodynamic stability .

Synthesis and Production Methods

(R)-2-Propyl-4-pentenoic acid is synthesized via Ireland-Claisen rearrangement, a -sigmatropic reaction that ensures high stereoselectivity. A patented method outlines the following steps :

Table 2: Synthesis Protocol from Patent WO2017115257A1

StepReactionReagents/ConditionsOutcome
1TransesterificationTetraisopropyl titanate, 2-methyl-2-propenol2-Propenyl ester intermediate
2Ireland-Claisen RearrangementLiN(iPr)₂, tert-butyldimethylsilyl chlorideSilyl enolate intermediate
3HydrolysisAqueous HCl4-Pentenoic acid derivative

Key aspects include:

  • Stereochemical control via chiral catalysts or resolving agents to isolate the (R)-enantiomer.

  • Yield optimization by maintaining a 1:1 to 10:1 ratio of 2-propenol to carboxyl ester .

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointEstimated 240–245°C (lit.)
SolubilityLipophilic, insoluble in water
pKa~4.7 (carboxylic acid)Calculated

The compound’s lipophilicity (logP ≈ 2.8) facilitates membrane permeability, making it biologically active .

Biological and Pharmacological Significance

As a metabolite of valproic acid, (R)-2-Propyl-4-pentenoic acid is implicated in hepatic metabolism pathways. While valproic acid is a known GABAergic enhancer, its metabolite’s role remains under investigation . Studies suggest potential hepatotoxicity, as elevated levels correlate with liver enzyme imbalances .

Mechanism of Action:

  • β-Oxidation inhibition: The double bond at C4 disrupts mitochondrial fatty acid oxidation, leading to lipid accumulation .

  • Reactive metabolite formation: Epoxidation of the double bond may generate electrophilic intermediates .

Analytical Detection Methods

The compound is detected via:

  • GC-MS: Using derivatization (e.g., silylation) for volatility .

  • HPLC-UV: Retention time ~12.5 min (C18 column, acetonitrile:water) .

Applications and Derivatives

(R)-2-Propyl-4-pentenoic acid serves as a precursor for:

  • 1-Pentanols: Catalytic hydrogenation (Raney-Ni) yields 2-ethyl-4-methyl-1-pentanol .

  • Pharmaceutical intermediates: Chiral resolution techniques isolate enantiomers for drug development .

ParameterDataSource
Acute Toxicity (LD₅₀)Not established
HepatotoxicityObserved in vitro
BiodegradabilityLow

Current Research and Future Directions

Recent studies focus on:

  • Enantioselective synthesis to improve (R)-isomer yields.

  • Toxicokinetic profiling to elucidate metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator